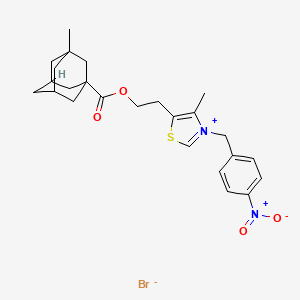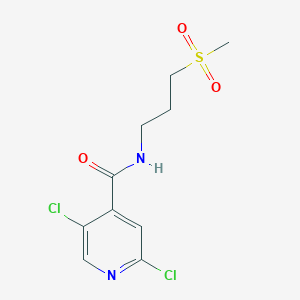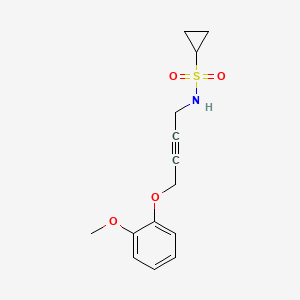
4-methyl-5-(2-(((1s,3s,5R,7S)-3-methyladamantane-1-carbonyl)oxy)ethyl)-3-(4-nitrobenzyl)thiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-(2-(((1s,3s,5R,7S)-3-methyladamantane-1-carbonyl)oxy)ethyl)-3-(4-nitrobenzyl)thiazol-3-ium bromide is a complex organic compound with a unique structure that combines a thiazolium ring, a nitrobenzyl group, and an adamantane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(2-(((1s,3s,5R,7S)-3-methyladamantane-1-carbonyl)oxy)ethyl)-3-(4-nitrobenzyl)thiazol-3-ium bromide typically involves multiple steps:
Formation of the Thiazolium Ring: The thiazolium ring can be synthesized through the reaction of a thioamide with an α-haloketone under basic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the thiazolium ring.
Attachment of the Adamantane Derivative: The adamantane derivative is attached through an esterification reaction, where the adamantane carboxylic acid reacts with an alcohol group on the thiazolium ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various chemical reactions.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Reduction of Nitro Group: Produces an amine derivative.
Substitution of Bromide: Produces various substituted thiazolium salts depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in organic synthesis due to its unique structure and reactivity.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Biology
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for drug development.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a tool for biochemical research.
Medicine
Drug Development: Its unique structure allows for the exploration of new therapeutic agents, particularly in targeting specific biological pathways.
Diagnostic Tools: The compound can be used in the development of diagnostic assays due to its potential binding affinity to certain biomolecules.
Industry
Chemical Sensors: The compound can be used in the development of sensors for detecting specific chemicals or environmental pollutants.
Coatings: It can be used in coatings to provide antimicrobial properties or enhance durability.
Mechanism of Action
The mechanism by which 4-methyl-5-(2-(((1s,3s,5R,7S)-3-methyladamantane-1-carbonyl)oxy)ethyl)-3-(4-nitrobenzyl)thiazol-3-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazolium ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrobenzyl group may participate in redox reactions, affecting cellular processes. The adamantane derivative provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
Thiazolium Salts: Compounds with similar thiazolium rings but different substituents.
Nitrobenzyl Derivatives: Compounds with nitrobenzyl groups attached to different core structures.
Adamantane Derivatives: Compounds with adamantane structures but different functional groups.
Uniqueness
4-methyl-5-(2-(((1s,3s,5R,7S)-3-methyladamantane-1-carbonyl)oxy)ethyl)-3-(4-nitrobenzyl)thiazol-3-ium bromide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the adamantane derivative enhances its stability and membrane permeability, while the nitrobenzyl group provides potential for redox activity. The thiazolium ring offers versatility in chemical reactions and potential biological activity.
Properties
IUPAC Name |
2-[4-methyl-3-[(4-nitrophenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethyl 3-methyladamantane-1-carboxylate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N2O4S.BrH/c1-17-22(32-16-26(17)14-18-3-5-21(6-4-18)27(29)30)7-8-31-23(28)25-12-19-9-20(13-25)11-24(2,10-19)15-25;/h3-6,16,19-20H,7-15H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQPKYXBUDWKAH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CC=C(C=C2)[N+](=O)[O-])CCOC(=O)C34CC5CC(C3)CC(C5)(C4)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2652510.png)
![2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2652513.png)


![5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2652517.png)


![1-(2,5-dimethylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2652521.png)
![3-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-4-methylpentanoic acid](/img/structure/B2652522.png)



![N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2652531.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2652532.png)
